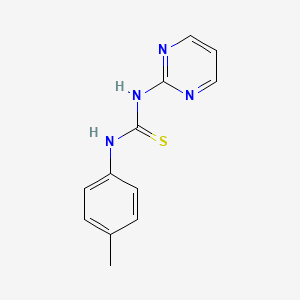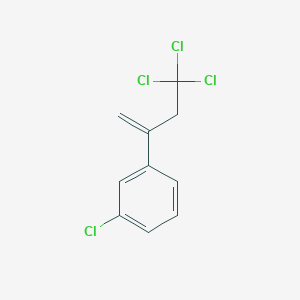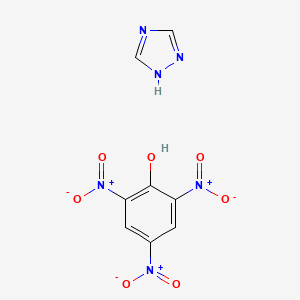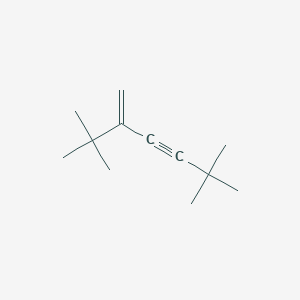
N-(4-Methylphenyl)-N'-pyrimidin-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 4-methylphenyl group and a pyrimidin-2-yl group. The unique structure of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea makes it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyrimidine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the production time and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding sulfonylurea.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: The major product is the corresponding sulfonylurea.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Applications De Recherche Scientifique
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of protein-protein interactions. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea can be compared with other similar compounds, such as:
N-(4-Methylphenyl)-N’-pyrimidin-2-ylurea: This compound has a similar structure but lacks the sulfur atom in the thiourea group.
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthioamide: This compound has a similar structure but contains a thioamide group instead of a thiourea group.
The uniqueness of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
58930-37-3 |
|---|---|
Formule moléculaire |
C12H12N4S |
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-pyrimidin-2-ylthiourea |
InChI |
InChI=1S/C12H12N4S/c1-9-3-5-10(6-4-9)15-12(17)16-11-13-7-2-8-14-11/h2-8H,1H3,(H2,13,14,15,16,17) |
Clé InChI |
YGKOHZFJSQKFPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)
![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)






![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)


